4-(Hexa-1,5-diyn-1-yl)-2,3,4-trimethoxycyclobut-2-en-1-one
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Overview
Description
4-(Hexa-1,5-diyn-1-yl)-2,3,4-trimethoxycyclobut-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a cyclobutene ring substituted with methoxy groups and a hexa-1,5-diyn-1-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexa-1,5-diyn-1-yl)-2,3,4-trimethoxycyclobut-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable precursor to form the cyclobutene ring, followed by the introduction of the methoxy groups and the hexa-1,5-diyn-1-yl chain. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general principles of organic synthesis apply. Industrial production would likely involve optimization of the synthetic route to maximize efficiency and minimize costs, including the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Hexa-1,5-diyn-1-yl)-2,3,4-trimethoxycyclobut-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The methoxy groups and the hexa-1,5-diyn-1-yl chain can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
4-(Hexa-1,5-diyn-1-yl)-2,3,4-trimethoxycyclobut-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Hexa-1,5-diyn-1-yl)-2,3,4-trimethoxycyclobut-2-en-1-one involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to interact with specific enzymes and receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclobutene derivatives and compounds with hexa-1,5-diyn-1-yl chains. Examples include:
Uniqueness
What sets 4-(Hexa-1,5-diyn-1-yl)-2,3,4-trimethoxycyclobut-2-en-1-one apart is its combination of a cyclobutene ring with methoxy groups and a hexa-1,5-diyn-1-yl chain. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in scientific research and industry.
Properties
CAS No. |
141930-09-8 |
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Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
4-hexa-1,5-diynyl-2,3,4-trimethoxycyclobut-2-en-1-one |
InChI |
InChI=1S/C13H14O4/c1-5-6-7-8-9-13(17-4)11(14)10(15-2)12(13)16-3/h1H,6-7H2,2-4H3 |
InChI Key |
YCJZCMPXWRTKKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(C1=O)(C#CCCC#C)OC)OC |
Origin of Product |
United States |
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